molecular formula C5H9N2P B14181702 1-(2-Phosphanylethyl)-1H-imidazole CAS No. 923271-58-3

1-(2-Phosphanylethyl)-1H-imidazole

Cat. No.: B14181702
CAS No.: 923271-58-3
M. Wt: 128.11 g/mol
InChI Key: BYGLKGIFJINMHM-UHFFFAOYSA-N
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Description

1-(2-Phosphanylethyl)-1H-imidazole is a compound that features both a phosphane group and an imidazole ring This unique combination of functional groups makes it an interesting subject for research in various fields of chemistry and material science

Preparation Methods

The synthesis of 1-(2-Phosphanylethyl)-1H-imidazole typically involves the reaction of an imidazole derivative with a phosphane-containing reagent. One common method involves the nucleophilic substitution of a halogenated imidazole with a phosphane. For example, the reaction of 1-bromoethylimidazole with a secondary phosphane in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Phosphanylethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.

    Coordination: The imidazole ring can coordinate with metal ions to form stable complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Phosphanylethyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phosphanylethyl)-1H-imidazole involves its ability to form stable complexes with metal ions and other molecules. The phosphane group can donate electrons to metal centers, facilitating various catalytic processes. The imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions, influencing biochemical pathways and molecular functions .

Comparison with Similar Compounds

1-(2-Phosphanylethyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(2-Phosphanylethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1-(2-Phosphanylethyl)-1H-triazole: Contains a triazole ring, offering different reactivity and coordination properties.

    1-(2-Phosphanylethyl)-1H-tetrazole: Features a tetrazole ring, which can form even more stable complexes with metals.

The uniqueness of this compound lies in its combination of a phosphane group and an imidazole ring, providing a balance of reactivity and stability that is not found in the other similar compounds .

Properties

CAS No.

923271-58-3

Molecular Formula

C5H9N2P

Molecular Weight

128.11 g/mol

IUPAC Name

2-imidazol-1-ylethylphosphane

InChI

InChI=1S/C5H9N2P/c8-4-3-7-2-1-6-5-7/h1-2,5H,3-4,8H2

InChI Key

BYGLKGIFJINMHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCP

Origin of Product

United States

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